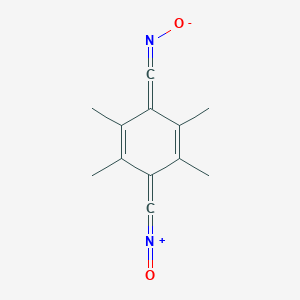
1,4-Benzenedicarbonitrile, 2,3,5,6-tetramethyl-, N,N'-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenedicarbonitrile, 2,3,5,6-tetramethyl-, N,N’-dioxide is a chemical compound with a unique structure and properties. It is a derivative of 1,4-benzenedicarbonitrile, where the benzene ring is substituted with four methyl groups at positions 2, 3, 5, and 6, and the nitrile groups are oxidized to N,N’-dioxide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-benzenedicarbonitrile, 2,3,5,6-tetramethyl-, N,N’-dioxide typically involves the oxidation of 1,4-benzenedicarbonitrile, 2,3,5,6-tetramethyl-. The reaction conditions often include the use of strong oxidizing agents such as hydrogen peroxide or peracids under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agent and reaction conditions is optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzenedicarbonitrile, 2,3,5,6-tetramethyl-, N,N’-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the N,N’-dioxide groups back to nitrile groups.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Higher oxidized derivatives.
Reduction: 1,4-benzenedicarbonitrile, 2,3,5,6-tetramethyl-.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1,4-Benzenedicarbonitrile, 2,3,5,6-tetramethyl-, N,N’-dioxide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-benzenedicarbonitrile, 2,3,5,6-tetramethyl-, N,N’-dioxide involves its interaction with molecular targets such as enzymes and receptors. The N,N’-dioxide groups can participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzenedicarbonitrile, 2,3,5,6-tetrafluoro-: A similar compound where the methyl groups are replaced with fluorine atoms.
1,4-Benzenedicarbonitrile: The parent compound without any substituents on the benzene ring.
1,4-Benzenedicarbonitrile, 2,3,5,6-tetramethyl-: The precursor compound without the N,N’-dioxide groups.
Uniqueness
1,4-Benzenedicarbonitrile, 2,3,5,6-tetramethyl-, N,N’-dioxide is unique due to the presence of both methyl groups and N,N’-dioxide groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
2904-60-1 |
|---|---|
Molekularformel |
C12H12N2O2 |
Molekulargewicht |
216.24 g/mol |
InChI |
InChI=1S/C12H12N2O2/c1-7-8(2)12(6-14-16)10(4)9(3)11(7)5-13-15/h1-4H3 |
InChI-Schlüssel |
RPJCZVIYUCJOSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C=[N+]=O)C(=C(C1=C=N[O-])C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




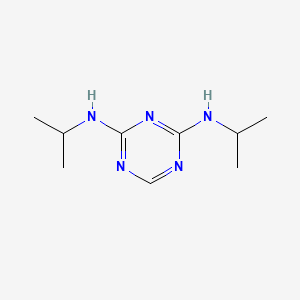
![Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate]](/img/structure/B13740016.png)
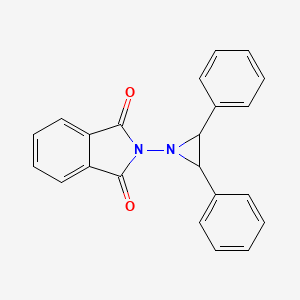

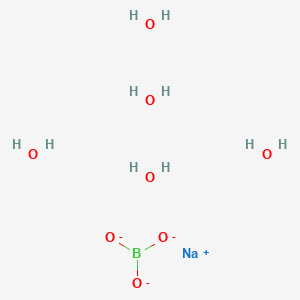
![5-[2,4,5-tris(3,5-dicarboxyphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13740037.png)
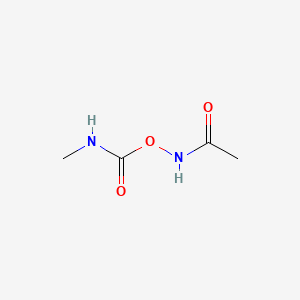
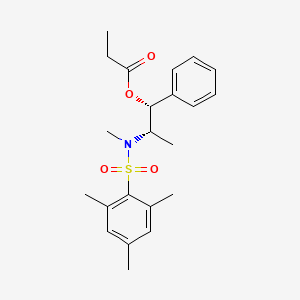


![(2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13740055.png)

